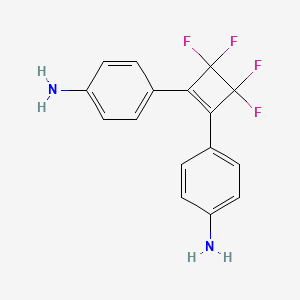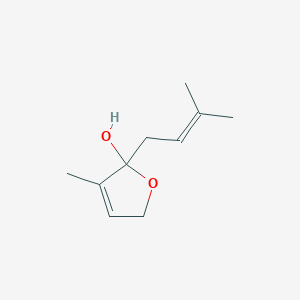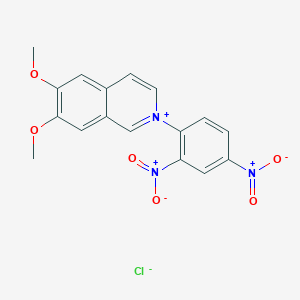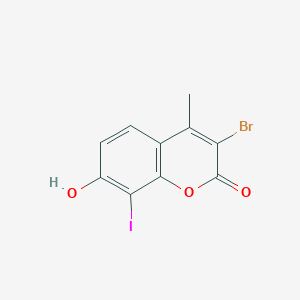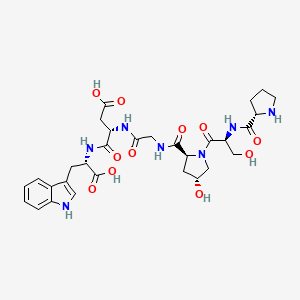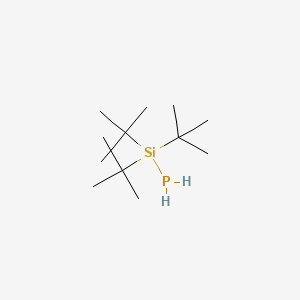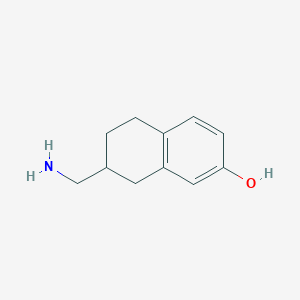
1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride is a pyridinium salt with the molecular formula C8H12NO2Cl. This compound is characterized by the presence of a pyridinium ring substituted with a 2,3-dihydroxypropyl group. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
The synthesis of 1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride typically involves the reaction of pyridine with a suitable dihydroxypropylating agent. One common method is the reaction of pyridine with 2,3-dihydroxypropyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized pyridinium salts .
Aplicaciones Científicas De Investigación
1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other pyridinium salts and derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that pyridinium salts can act as enzyme inhibitors, making them valuable in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ring can interact with the active sites of enzymes, inhibiting their activity. The dihydroxypropyl group may enhance the compound’s solubility and binding affinity to specific targets .
Molecular pathways involved in its action include the inhibition of key metabolic enzymes, disruption of cell membrane integrity, and interference with signal transduction pathways. These mechanisms contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
1-(2-Hydroxyethyl)pyridin-1-ium chloride: This compound has a similar structure but with a hydroxyethyl group instead of a dihydroxypropyl group. It exhibits different reactivity and biological activities.
1-(2,3-Dihydroxypropyl)pyridinium bromide: This is a bromide salt of the same pyridinium derivative. The different counterion can affect the compound’s solubility and reactivity.
1-(2,3-Dihydroxypropyl)-4-methylpyridin-1-ium chloride: This compound has an additional methyl group on the pyridinium ring, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridinium salts .
Propiedades
Número CAS |
152171-54-5 |
|---|---|
Fórmula molecular |
C8H12ClNO2 |
Peso molecular |
189.64 g/mol |
Nombre IUPAC |
3-pyridin-1-ium-1-ylpropane-1,2-diol;chloride |
InChI |
InChI=1S/C8H12NO2.ClH/c10-7-8(11)6-9-4-2-1-3-5-9;/h1-5,8,10-11H,6-7H2;1H/q+1;/p-1 |
Clave InChI |
YGSBQRYZKFCJFV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)CC(CO)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



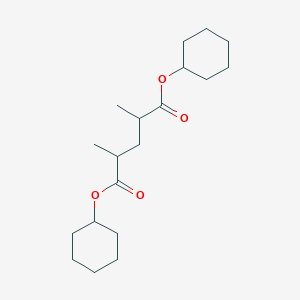
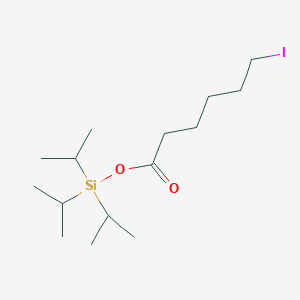

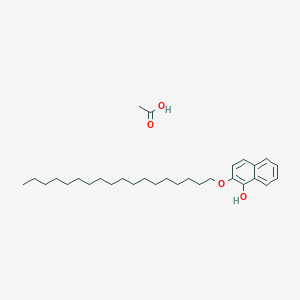
![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
